molecular formula C16H36Cl4P2Pd B2469127 Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) CAS No. 725745-08-4

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II)

Cat. No. B2469127
CAS RN: 725745-08-4
M. Wt: 538.63
InChI Key: SBVNVPYALHOWLN-UHFFFAOYSA-L
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Description

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling with aryl halides including 5- and 6-membered heteroaryl chlorides . It has the empirical formula C16H36Cl4P2Pd .


Synthesis Analysis

While specific synthesis methods for Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) were not found in the search results, it’s known to be a highly active catalyst for Suzuki-Miyaura cross-coupling .


Molecular Structure Analysis

The molecular formula of Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is C16H36Cl4P2Pd . Its molecular weight is 538.64 .


Chemical Reactions Analysis

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a solid substance . Its SMILES string representation is Cl[Pd]Cl.CC©©P(Cl)C©©C.CC©©P(Cl)C©©C .

Scientific Research Applications

  • Catalysis in Organic Synthesis:

    • Dichlorobis(triphenylphosphine)palladium has been used in the catalysis of reductive N-heterocyclization reactions, effectively transforming N-(2-nitrobenzylidene)amines into corresponding 2H-indazole derivatives (Akazome, Kondo, & Watanabe, 1991).
    • It serves as an efficient catalyst in cross-coupling reactions, demonstrated in the synthesis of indoles and 2H-indazole derivatives from nitroarenes (Akazome, Kondo, & Watanabe, 1994).
  • Development of Novel Complexes:

    • Research has focused on the synthesis and characterization of novel palladium complexes, such as cyclometalated tri-tert-butylphosphine palladium acetate complexes, highlighting their potential as catalytic intermediates (Henderson, Alvarez, Eichman, & Stambuli, 2011).
  • Improvement of Existing Catalytic Processes:

    • Studies have shown the use of dichlorobis(triphenylphosphine)palladium in improving the efficiency of existing catalytic processes, such as Suzuki-Miyaura cross-coupling reactions (Mphahlele & Oyeyiola, 2011).
  • Development of Efficient Catalytic Systems:

    • Dichloro-bis(aminophosphine) complexes of palladium have been developed as highly efficient Suzuki-Miyaura catalysts with excellent functional group tolerance, demonstrating the versatility of palladium complexes in catalysis (Bolliger & Frech, 2010).
  • Exploration of New Reactions:

    • The compound has been utilized in exploring new reaction pathways, like alkyne hydrothiolation, which selectively forms cis-configured vinyl thioethers (Gerber & Frech, 2012).

Mechanism of Action

Target of Action

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a palladium-based catalyst . Its primary targets are organic compounds that undergo cross-coupling reactions .

Mode of Action

This compound acts as a catalyst in various organic reactions . It facilitates the coupling of two organic moieties through the formation and cleavage of metal-carbon bonds . The palladium center in the compound interacts with the organic substrates, enabling their coupling .

Biochemical Pathways

The compound is involved in several types of cross-coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction , Heck Reaction , Hiyama Coupling , Negishi Coupling , Sonogashira Coupling , Stille Coupling , and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

In the context of a chemical reaction, the compound is known for itshigh reactivity and good solubility in non-polar solvents .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . It is particularly effective in facilitating cross-coupling reactions, which are widely used in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It is typically used under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . The compound is also known for its high thermal stability , allowing it to perform effectively under a range of reaction conditions .

Safety and Hazards

The compound has associated hazard statements: H315 - H319 - H335 . Precautionary measures include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

While specific future directions were not found in the search results, the compound’s effectiveness as a catalyst in various types of reactions suggests potential for continued use and exploration in chemical synthesis .

properties

IUPAC Name

ditert-butyl(chloro)phosphane;dichloropalladium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H18ClP.2ClH.Pd/c2*1-7(2,3)10(9)8(4,5)6;;;/h2*1-6H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVNVPYALHOWLN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Cl[Pd]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Cl4P2Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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